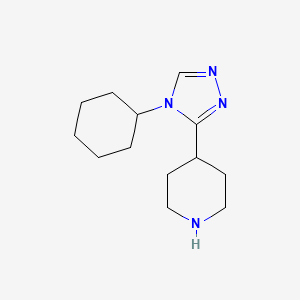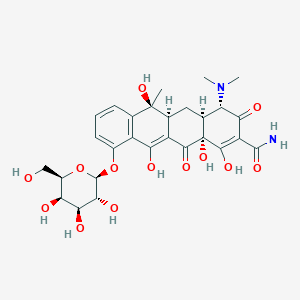
(3-Methyl-4-phenylphenyl)methanamine
概要
説明
準備方法
The synthesis of (3-Methyl-4-phenylphenyl)methanamine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-methylbiphenyl with formaldehyde and ammonia under specific conditions to yield the desired amine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and higher yields.
化学反応の分析
(3-Methyl-4-phenylphenyl)methanamine undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with halides or sulfonates to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents.
Major Products: Major products formed from these reactions include substituted amines, imines, and nitriles.
科学的研究の応用
(3-Methyl-4-phenylphenyl)methanamine has several applications in scientific research:
作用機序
The mechanism of action of (3-Methyl-4-phenylphenyl)methanamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to psychoactive effects and potential therapeutic benefits in treating mood disorders.
類似化合物との比較
(3-Methyl-4-phenylphenyl)methanamine can be compared with other phenylalkylamines, such as:
Amphetamine: Both compounds have psychoactive properties, but this compound is less potent.
Methamphetamine: Similar in structure, but methamphetamine has a higher potential for abuse and addiction.
Phenethylamine: A simpler structure with similar psychoactive effects, but less potent than this compound.
特性
IUPAC Name |
(3-methyl-4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPGPWRQIYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



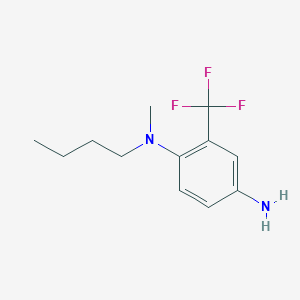
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)

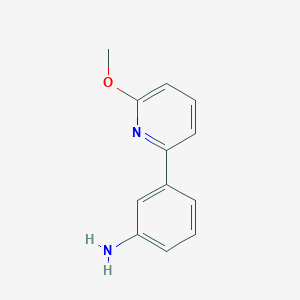
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)


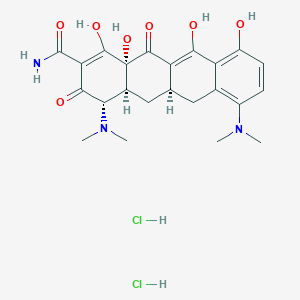
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
